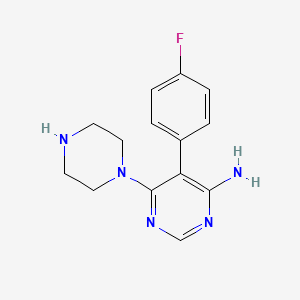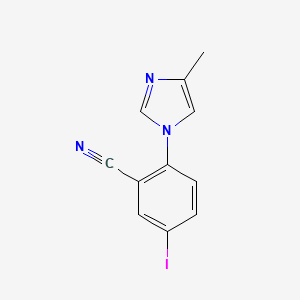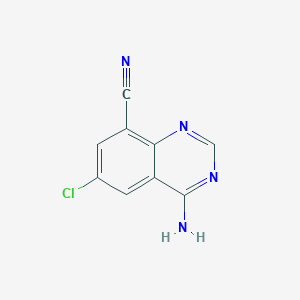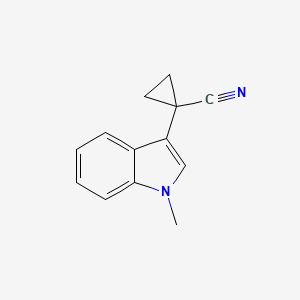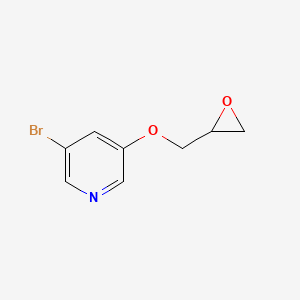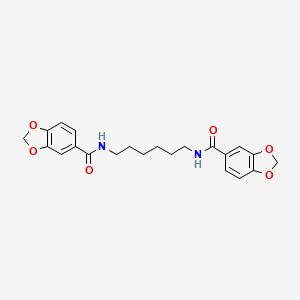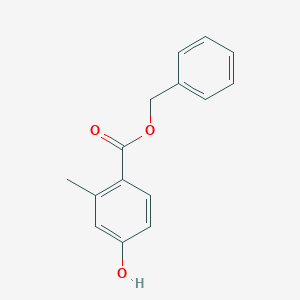
5,6-Diisobutylnicotinic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diisobutylnicotinic acid ethyl ester is a chemical compound derived from nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of two isobutyl groups attached to the nicotinic acid structure, along with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid ethyl ester typically involves the esterification of 5,6-Diisobutyl-nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diisobutylnicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 5,6-Diisobutyl-nicotinic acid.
Reduction: 5,6-Diisobutyl-nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Diisobutylnicotinic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5,6-Diisobutylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic processes. For example, it may act as an agonist or antagonist of certain nicotinic acid receptors, influencing cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.
Ethyl nicotinate: Another ester derivative with comparable properties.
Isobutyl nicotinate: A related compound with one isobutyl group instead of two.
Uniqueness
5,6-Diisobutylnicotinic acid ethyl ester is unique due to the presence of two isobutyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to other nicotinic acid derivatives .
Eigenschaften
Molekularformel |
C16H25NO2 |
|---|---|
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
ethyl 5,6-bis(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H25NO2/c1-6-19-16(18)14-9-13(7-11(2)3)15(17-10-14)8-12(4)5/h9-12H,6-8H2,1-5H3 |
InChI-Schlüssel |
ABZVFVBLHTVGEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N=C1)CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
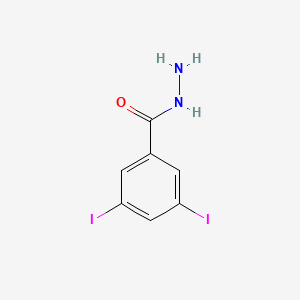
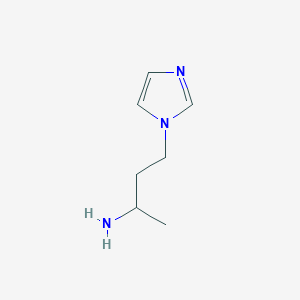
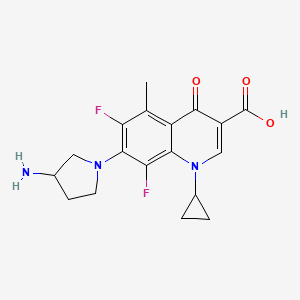

![2-[(2,4-Dichlorophenoxy)methyl]-1,3-oxathiolan-5-one](/img/structure/B8396127.png)

